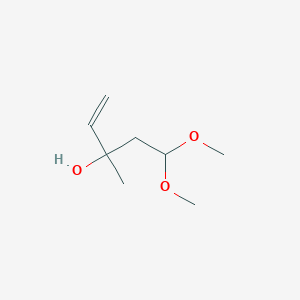![molecular formula C18H18O2S B14647702 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid CAS No. 50900-46-4](/img/structure/B14647702.png)
2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-cyclopentylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the preparation of the sulfanyl intermediate. This can be achieved by reacting 4-cyclopentylphenyl thiol with a suitable electrophile, such as benzyl chloride, under basic conditions to form the sulfanyl derivative.
Coupling Reaction: The sulfanyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This can affect various biochemical pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]benzoic acid
- 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
- 2-[(4-Propylphenyl)sulfanyl]benzoic acid
Uniqueness
2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
50900-46-4 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-cyclopentylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C18H18O2S/c19-18(20)16-7-3-4-8-17(16)21-15-11-9-14(10-12-15)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,19,20) |
InChI Key |
CEOFPGGVJJRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


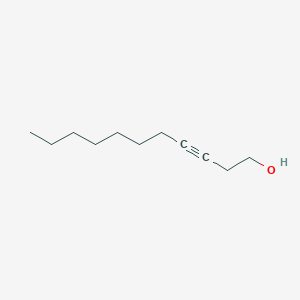


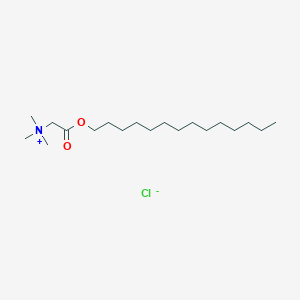
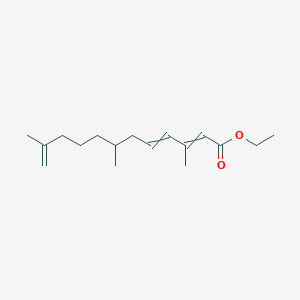
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)

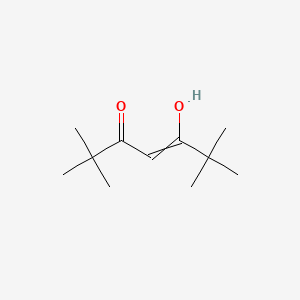
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
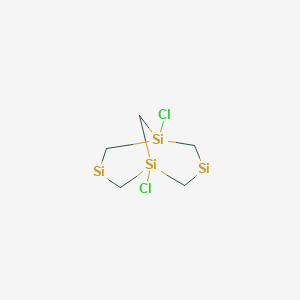

![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)

